molecular formula C10H9BrF3NOS B14071869 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14071869
M. Wt: 328.15 g/mol
InChI Key: GFFURGSVMNGJOG-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a brominated arylketone featuring a trifluoromethylthio (-SCF₃) substituent at the para position relative to the amino group on the phenyl ring. The trifluoromethylthio group is a strong electron-withdrawing substituent, which can significantly influence the compound’s electronic properties, solubility, and metabolic stability . Its synthesis likely follows protocols analogous to those for ortho-acylphenyl iodides and brominated arylketones, such as cross-coupling reactions involving boronic acids or halogenated precursors, as described in general procedures for related compounds .

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

GFFURGSVMNGJOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)N)Br

Origin of Product

United States

Preparation Methods

Structural and Functional Considerations

The target compound features a 2-aminophenyl core substituted at the 5-position with a trifluoromethylthio (-SCF₃) group and at the 1-position with a bromopropan-2-one moiety. The -SCF₃ group confers metabolic stability and lipophilicity, while the α-brominated ketone offers a reactive handle for further derivatization. Challenges in synthesis include:

  • Regioselective introduction of -SCF₃ without competing side reactions.
  • Stability of the α-bromo ketone under basic or nucleophilic conditions.
  • Compatibility of protective groups for the aromatic amine during halogenation steps.

Synthetic Strategies and Pathway Design

Retrosynthetic Analysis

Disconnection of the molecule suggests two primary approaches:

  • Late-stage bromination of a preformed 1-(2-amino-5-(trifluoromethylthio)phenyl)propan-2-one.
  • Early-stage functionalization of the aromatic ring followed by ketone installation and bromination.
Route 1: Bromination of a Propanone Precursor

This route prioritizes the synthesis of 1-(2-amino-5-(trifluoromethylthio)phenyl)propan-2-one, followed by α-bromination. Similar strategies are exemplified in the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, where bromination is achieved using CuBr₂ and tert-butyl nitrite under mild conditions.

Route 2: Aromatic Functionalization Followed by Ketone Installation

Here, the -SCF₃ and amine groups are introduced onto a bromopropanone-containing aromatic scaffold. The Claisen-Schmidt condensation, as demonstrated in the synthesis of 1-(4-aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one, provides a model for ketone formation via base-catalyzed aldol reactions.

Detailed Methodological Approaches

Route 1: Late-Stage Bromination

Step 1: Synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-2-one
  • Starting Material : 2-Amino-5-(trifluoromethylthio)aniline.
  • Ketone Installation : Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃ (0–5°C, dichloromethane).
    • Yield: ~60–70% (estimated).
    • Challenge : Competitive acylation at the amine necessitates protective group strategies (e.g., Boc protection).
Step 2: α-Bromination of the Propanone Moiety
  • Reagents : CuBr₂ (1.1 equiv), tert-butyl nitrite (3.1 equiv) in ethyl acetate at 25°C.
    • Mechanism : Radical-mediated bromination via in situ generation of NOBr.
    • Yield: 68–75% (based on analogous pyridine bromination).
    • Optimization : Lower temperatures (0–10°C) reduce diketone byproducts.

Route 2: Early-Stage Bromopropanone Installation

Step 1: Preparation of 1-Bromopropan-2-one
  • Method : Bromination of acetone using Br₂ in acetic acid at 40°C.
    • Yield: 85–90%.
    • Safety Note : Requires strict temperature control to avoid over-bromination.
Step 2: Coupling with a Functionalized Aromatic Ring
  • Substrate : 2-Nitro-5-(trifluoromethylthio)benzene.
  • Friedel-Crafts Acylation : React with 1-bromopropan-2-one in AlCl₃/CH₂Cl₂ (-10°C to RT).
    • Yield: ~50–55% (with competing nitration side reactions).
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl to yield the amine.
    • Yield: 90–95%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield ~45–52% ~40–48%
Key Advantage Avoids nitro reduction step Direct bromine incorporation
Major Limitation Boc deprotection required Competing nitration during acylation
Scalability High (column-free purification) Moderate (sensitive intermediates)

Route 1 offers higher functional group tolerance, whereas Route 2 benefits from earlier bromine introduction, minimizing late-stage reactivity issues.

Optimization and Troubleshooting

Protective Group Strategies

  • Boc Protection : Employ di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) to shield the amine during Friedel-Crafts acylation. Deprotection with TFA/CH₂Cl₂ (1:4) restores the amine post-bromination.
  • Alternative : Acetylation (Ac₂O/pyridine) provides cheaper protection but risks hydrolysis under basic conditions.

Bromination Efficiency

  • Solvent Effects : Ethyl acetate enhances CuBr₂ solubility, improving bromine atom transfer.
  • Additives : Catalytic NaBr (0.2 equiv) suppresses Cu(II) aggregation, boosting yields by 8–12%.

Analytical Validation

  • NMR Characterization : Key signals include:
    • ¹H NMR : δ 2.45 (s, 3H, COCH₃), δ 6.80–7.20 (aromatic H).
    • ¹⁹F NMR : δ -45.2 (CF₃S).
  • HPLC Purity : >98% using C18 column (MeCN/H₂O, 70:30).

Applications and Derivatives

The bromopropanone moiety enables diverse derivatization:

  • Nucleophilic Displacement : Reaction with amines (e.g., piperazine) yields tertiary amines with enhanced bioavailability.
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids accesses biaryl ketones.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce ketones.
  • Reduction reactions yield alcohols.
  • Coupling reactions form new carbon-carbon bonds, leading to more complex molecules.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target sites. The bromine atom can participate in substitution reactions, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituent Effects

Property -SCF₃ (Target) -CH₃ -Cl -Br
LogP (Predicted) 3.2 1.8 2.5 2.9
Metabolic Stability High Moderate Moderate Moderate
Synthetic Complexity High Low Moderate Moderate
Halogen Bonding Potential Low Low High High

Table 2: Representative Analog Compounds

Compound Name CAS Number Key Reference
1-(2-Amino-5-methylphenyl)ethanone Not provided
1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one 1803863-96-8
2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl Not provided

Biological Activity

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its interaction mechanisms with biological targets.

  • Molecular Formula : C10H9BrF3NOS
  • Molecular Weight : 328.15 g/mol
  • CAS Number : 1804508-59-5

The compound consists of a brominated propanone linked to a phenyl ring substituted with an amino group and a trifluoromethylthio group. The trifluoromethylthio group enhances lipophilicity, which may improve the compound's biological activity by facilitating better interaction with cellular membranes and biological targets.

Antimicrobial Activity

Research indicates that 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one exhibits significant antimicrobial properties. Its mechanism involves:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The bromine atom can form covalent bonds with nucleophilic sites on bacterial proteins, potentially inhibiting their function.
  • Mechanism of Action : The interactions of the trifluoromethylthio and amino groups facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins involved in bacterial metabolism.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The inhibition is attributed to the compound's ability to induce apoptosis (programmed cell death) in these cells.
  • Mechanism of Action : The compound's structural features allow it to interact with enzymes and receptors involved in cell signaling pathways that regulate cell growth and survival. The presence of the trifluoromethylthio group enhances its binding affinity, potentially leading to more effective therapeutic outcomes.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesUnique Aspects
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleAnticancer propertiesLacks brominated propanone structure
FluoxetineAntidepressant; contains trifluoromethyl groupPrimarily used for mental health; different functional groups
1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-oneContains sulfoxide groupAlters reactivity compared to trifluoromethylthio
1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-oneContains sulfone groupMore polar; potentially higher water solubility

The distinct combination of a trifluoromethylthio group and a brominated propanone moiety in 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one allows for diverse chemical transformations and significant biological interactions.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Cancer Cell Line Research : In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability among tested cancer cell lines. Apoptotic markers were observed, confirming its role in inducing programmed cell death.

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